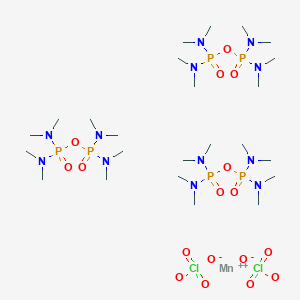
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate is a coordination compound with the chemical formula Mn(OMPA)₃(ClO₄)₂. This compound is known for its unique electronic structure and has been studied for its absorption, emission, and excitation spectra . The compound features manganese in the +2 oxidation state, coordinated by three octamethylpyrophosphoramide ligands and two perchlorate anions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate typically involves the reaction of manganese(II) salts with octamethylpyrophosphoramide in the presence of perchlorate anions. The reaction is usually carried out in a suitable solvent such as methanol or acetonitrile under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligand exchange reactions can occur, where the octamethylpyrophosphoramide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in polar solvents like water, methanol, or acetonitrile under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while reduction reactions may produce manganese(0) or manganese(I) species .
Wissenschaftliche Forschungsanwendungen
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate has several scientific research applications, including:
Chemistry: Studied for its unique electronic properties and coordination chemistry.
Biology: Potential use in studying manganese-dependent enzymes and their mechanisms.
Medicine: Investigated for its potential as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Industry: Possible applications in catalysis and materials science.
Wirkmechanismus
The mechanism by which Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate exerts its effects involves its interaction with various molecular targets. The manganese center can participate in redox reactions, influencing the activity of enzymes and other biological molecules. The octamethylpyrophosphoramide ligands provide stability and solubility to the complex, facilitating its interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(2+), tris(pyridin-2-ylmethyl)amine, diperchlorate: Similar coordination environment but different ligands.
Manganese(2+), tris(acetylacetonato), diperchlorate: Features acetylacetonate ligands instead of octamethylpyrophosphoramide.
Uniqueness
Manganese(2+), tris(octamethylpyrophosphoramide)-, diperchlorate is unique due to its specific ligand environment, which imparts distinct electronic and spectroscopic properties. The octamethylpyrophosphoramide ligands provide a unique steric and electronic environment that influences the compound’s reactivity and stability .
Eigenschaften
CAS-Nummer |
38668-83-6 |
|---|---|
Molekularformel |
C24H72Cl2MnN12O17P6 |
Molekulargewicht |
1112.6 g/mol |
IUPAC-Name |
N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine;manganese(2+);diperchlorate |
InChI |
InChI=1S/3C8H24N4O3P2.2ClHO4.Mn/c3*1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8;2*2-1(3,4)5;/h3*1-8H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChI-Schlüssel |
NMYUTGQGPULNOG-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


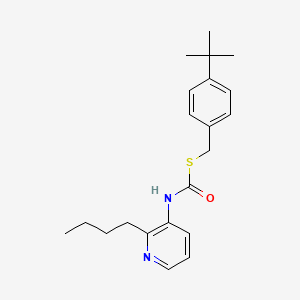
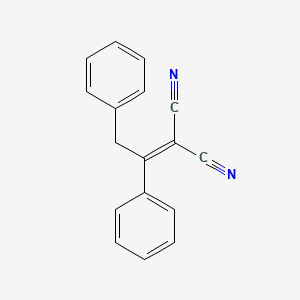
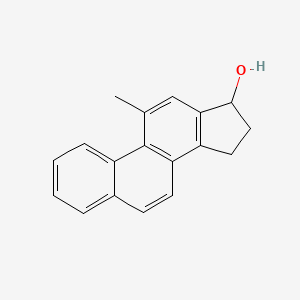
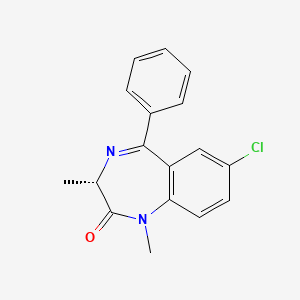
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
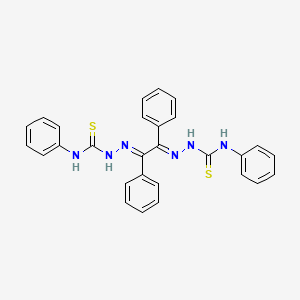
![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)

![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)

methanone](/img/structure/B14659509.png)


